molecular formula C15H19NO4 B2960605 Methyl 4-(((1-hydroxycyclopentyl)methyl)carbamoyl)benzoate CAS No. 1219911-78-0

Methyl 4-(((1-hydroxycyclopentyl)methyl)carbamoyl)benzoate

Cat. No.: B2960605
CAS No.: 1219911-78-0
M. Wt: 277.32
InChI Key: BLTDCXGGYHZTNG-UHFFFAOYSA-N
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Description

This compound features a benzoate ester linked to a carbamoyl group, which is further connected to a hydroxycyclopentyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((1-hydroxycyclopentyl)methyl)carbamoyl)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoate Ester: The initial step involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. This reaction yields methyl 4-hydroxybenzoate.

    Carbamoylation: The next step involves the reaction of methyl 4-hydroxybenzoate with a suitable carbamoylating agent, such as isocyanates or carbamoyl chlorides, to introduce the carbamoyl group.

    Cyclopentylation: The final step involves the introduction of the hydroxycyclopentyl group through a nucleophilic substitution reaction. This can be achieved by reacting the carbamoylated intermediate with a hydroxycyclopentyl derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((1-hydroxycyclopentyl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group in the cyclopentyl moiety can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The ester and carbamoyl groups can be reduced to their corresponding alcohols and amines, respectively.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted benzoate esters.

Scientific Research Applications

Methyl 4-(((1-hydroxycyclopentyl)methyl)carbamoyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(((1-hydroxycyclopentyl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxycyclopentyl moiety may interact with enzymes or receptors, modulating their activity. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their function. The benzoate ester may also play a role in the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate: A simpler ester without the carbamoyl and hydroxycyclopentyl groups.

    Methyl 4-aminobenzoate: Contains an amino group instead of the carbamoyl group.

    Methyl 4-(hydroxymethyl)benzoate: Lacks the carbamoyl and hydroxycyclopentyl groups.

Uniqueness

Methyl 4-(((1-hydroxycyclopentyl)methyl)carbamoyl)benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxycyclopentyl moiety and the carbamoyl group provides additional sites for chemical modification and potential interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 4-[(1-hydroxycyclopentyl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-20-14(18)12-6-4-11(5-7-12)13(17)16-10-15(19)8-2-3-9-15/h4-7,19H,2-3,8-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTDCXGGYHZTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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